

Application Notes and Protocols for the Heck Reaction of 4-Bromopyridazine Hydrobromide

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Compound of Interest

Compound Name: **4-Bromopyridazine Hydrobromide**

Cat. No.: **B1146793**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction with **4-Bromopyridazine Hydrobromide**. The information is intended for use by qualified professionals in the fields of chemical research and drug development.

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.^{[1][2][3]} It facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to yield a substituted alkene.^[1] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

4-Bromopyridazine is an electron-deficient heteroaromatic compound, and its derivatives are of interest in medicinal chemistry. The presence of the bromine atom provides a handle for functionalization via cross-coupling reactions. The hydrobromide salt form of this substrate requires special consideration regarding the amount of base used in the reaction.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the following key steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridazine.
- Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the pyridazine moiety into the alkene double bond.
- β -Hydride Elimination: Elimination of a palladium hydride species from the alkyl-palladium intermediate forms the final substituted alkene product.
- Reductive Elimination: The palladium hydride species is reductively eliminated in the presence of a base to regenerate the active palladium(0) catalyst.

Experimental Protocols

Below are generalized protocols for the Heck reaction of **4-Bromopyridazine Hydrobromide** with representative alkenes. Optimization may be required for specific substrates.

Protocol 1: Heck Reaction with an Acrylate Ester

This protocol describes the reaction of **4-Bromopyridazine Hydrobromide** with an acrylate ester, such as ethyl acrylate.

Materials:

- **4-Bromopyridazine Hydrobromide**
- Ethyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Nitrogen or Argon gas

- Standard laboratory glassware and stirring equipment

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **4-Bromopyridazine Hydrobromide** (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
- Add anhydrous N,N-Dimethylformamide (5 mL) to the flask.
- Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
- Add potassium carbonate (3.0 mmol). Note: An excess of base is required to neutralize the hydrobromide salt and the HBr generated during the reaction.
- Add ethyl acrylate (1.2 mmol).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with Styrene

This protocol details the reaction of **4-Bromopyridazine Hydrobromide** with styrene.

Materials:

- **4-Bromopyridazine Hydrobromide**
- Styrene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Triethylamine (Et_3N)
- Acetonitrile (MeCN), anhydrous
- Nitrogen or Argon gas
- Standard laboratory glassware and stirring equipment

Procedure:

- In a dry Schlenk flask under an inert atmosphere, combine **4-Bromopyridazine Hydrobromide** (1.0 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
- Add anhydrous acetonitrile (5 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add triethylamine (3.0 mmol).
- Add styrene (1.5 mmol).
- Heat the reaction mixture to reflux (approximately 82 °C) for 6-18 hours, monitoring by TLC or GC-MS.
- After the reaction is complete, cool to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the product by flash chromatography.

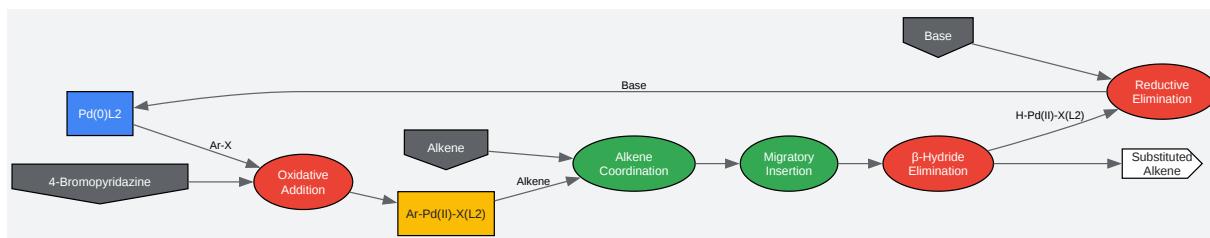
Data Presentation

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for **4-Bromopyridazine Hydrobromide**.

Parameter	Condition 1	Condition 2	Condition 3
Catalyst	Pd(OAc) ₂	Pd(PPh ₃) ₄	PdCl ₂ (PPh ₃) ₂
Ligand	PPh ₃	None	None
Base	K ₂ CO ₃	Et ₃ N	NaOAc
Solvent	DMF	Acetonitrile	Toluene
Temperature	80-120 °C	Reflux	100-140 °C
Typical Yields	Moderate to High	Moderate to High	Moderate to High

Mandatory Visualizations

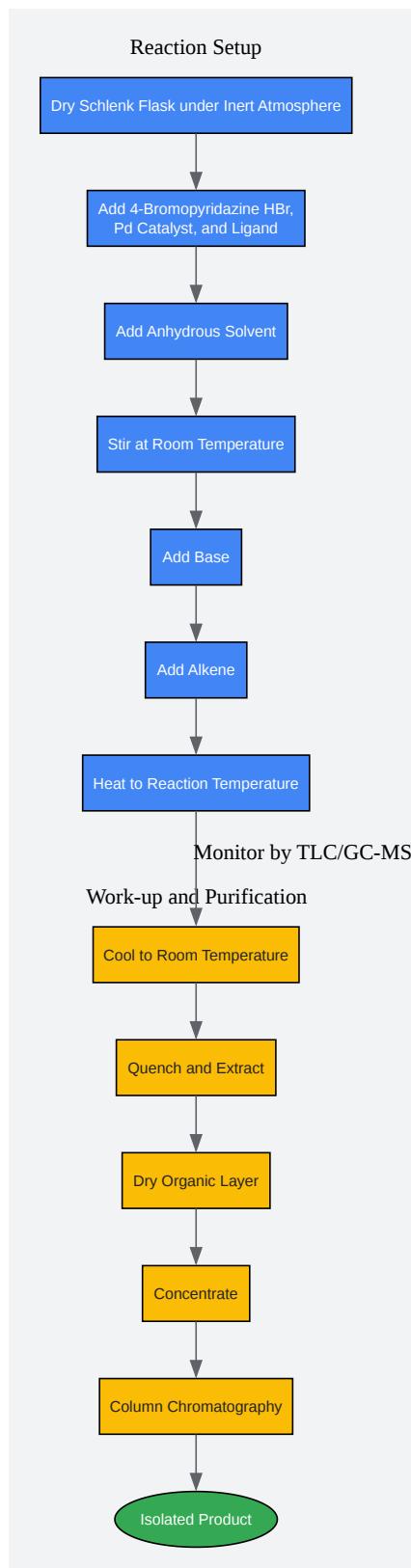
Heck Reaction Catalytic Cycle



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Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction



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Caption: A typical experimental workflow for the Heck reaction.

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